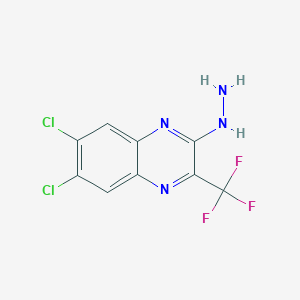

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is a chemical compound with the CAS Number: 439097-53-7 . It has a molecular weight of 297.07 . The compound is solid in its physical form .

Molecular Structure Analysis

The Inchi Code for 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is 1S/C9H5Cl2F3N4/c10-3-1-5-6 (2-4 (3)11)17-8 (18-15)7 (16-5)9 (12,13)14/h1-2H,15H2, (H,17,18) .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 297.07 .Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives, including 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline, have shown promise in the field of oncology. They exhibit anti-cancer and anti-proliferative activities by interfering with various cellular pathways that are crucial for cancer cell survival and proliferation . These compounds can target and inhibit the function of proteins that are overexpressed in cancer cells, leading to apoptosis or programmed cell death.

Anti-Microbial Activity

The antimicrobial properties of quinoxaline derivatives make them potent candidates for treating bacterial infections. They work by disrupting the bacterial cell wall synthesis or interfering with protein synthesis, which is vital for bacterial growth and replication . This application is particularly relevant in the era of antibiotic resistance, where new antimicrobial agents are urgently needed.

Anti-Tuberculosis Activity

Tuberculosis (TB) remains a major global health challenge, and quinoxaline derivatives have been identified as potential anti-TB agents. They exhibit activity against Mycobacterium tuberculosis, the causative agent of TB, by inhibiting mycobacterial enzymes essential for the pathogen’s survival . This offers a new avenue for TB treatment, especially for multi-drug-resistant strains.

Anti-Malarial Activity

Malaria is a life-threatening disease caused by Plasmodium parasites. Quinoxaline derivatives have shown anti-malarial activity by affecting the parasite’s ability to synthesize nucleic acids, thus hindering its life cycle and proliferation . This is crucial for developing new therapies against malaria, particularly in regions where the disease is endemic.

Anti-Inflammatory Activity

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Quinoxaline derivatives, including 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline, have been studied for their anti-inflammatory properties. They can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and mediators .

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Quinoxaline derivatives have antioxidant properties that enable them to scavenge free radicals and protect cells from oxidative damage . This application has potential therapeutic implications for diseases associated with oxidative stress.

Safety and Hazards

properties

IUPAC Name |

[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3N4/c10-3-1-5-6(2-4(3)11)17-8(18-15)7(16-5)9(12,13)14/h1-2H,15H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJPLIXNNSXNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2950492.png)

![4-butyl-1-((2-chloro-6-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950496.png)

![Ethyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2950506.png)

![N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2950511.png)